molecular formula C12H18N2O B1385926 1-(2-(Aminomethyl)phenyl)piperidin-4-ol CAS No. 887580-19-0

1-(2-(Aminomethyl)phenyl)piperidin-4-ol

Cat. No. B1385926
CAS RN: 887580-19-0
M. Wt: 206.28 g/mol
InChI Key: NLBUCGMFIGDKOY-UHFFFAOYSA-N
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Description

“1-(2-(Aminomethyl)phenyl)piperidin-4-ol” is a compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is also known as “1-[4-(aminomethyl)phenyl]piperidin-4-ol” and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “1-(2-(Aminomethyl)phenyl)piperidin-4-ol” were not found, it is known that piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An efficient synthesis method for a similar compound, “4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol”, a key intermediate in Fenspiride HCl synthesis, has been reported .


Molecular Structure Analysis

The InChI code for “1-(2-(Aminomethyl)phenyl)piperidin-4-ol” is 1S/C12H18N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2 . This indicates the presence of a six-membered piperidine ring with a hydroxyl group at the 4th position and a phenyl group attached to the nitrogen atom of the piperidine ring through a methylene bridge .


Physical And Chemical Properties Analysis

“1-(2-(Aminomethyl)phenyl)piperidin-4-ol” is a solid compound with a molecular weight of 206.28 g/mol . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Piperidine derivatives, including 1-(2-(Aminomethyl)phenyl)piperidin-4-ol, are crucial in the synthesis of various pharmaceutical compounds. They serve as key building blocks in the construction of drugs due to their presence in more than twenty classes of pharmaceuticals . The versatility of these compounds allows for the development of a wide range of therapeutic agents.

Biological Activity Modulation

The structural motif of piperidine is often found in biologically active molecules. Research has shown that modifications to the piperidine ring, such as those in 1-(2-(Aminomethyl)phenyl)piperidin-4-ol, can lead to significant changes in biological activity. This makes it a valuable compound for the design of new drugs with targeted effects .

Advanced Organic Synthesis Techniques

Recent advances in organic synthesis techniques have highlighted the use of piperidine derivatives in complex chemical reactions. 1-(2-(Aminomethyl)phenyl)piperidin-4-ol can be utilized in one-pot functionalization processes, which streamline the synthesis of complex organic molecules .

Development of Central Nervous System (CNS) Agents

Due to the piperidine structure’s impact on the central nervous system, derivatives like 1-(2-(Aminomethyl)phenyl)piperidin-4-ol are being explored for their potential as CNS agents. This includes research into treatments for neurodegenerative diseases, pain management, and psychological disorders .

Creation of Greener Chemical Processes

The environmental impact of chemical synthesis is a growing concern. Piperidine derivatives, such as 1-(2-(Aminomethyl)phenyl)piperidin-4-ol, are being studied for their role in greener chemical processes. This includes their use in deep eutectic solvent media, which offers a more sustainable and less toxic alternative to traditional solvents .

Exploration of Anti-Cancer Properties

The piperidine moiety is a common feature in many anti-cancer agents. Research into compounds like 1-(2-(Aminomethyl)phenyl)piperidin-4-ol is ongoing to discover and evaluate their potential anti-cancer properties. This research is crucial for the development of new oncological treatments .

Safety and Hazards

The compound is classified under hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidine derivatives, including “1-(2-(Aminomethyl)phenyl)piperidin-4-ol”, play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating active research in this field .

properties

IUPAC Name

1-[2-(aminomethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-10-3-1-2-4-12(10)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBUCGMFIGDKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651520
Record name 1-[2-(Aminomethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Aminomethyl)phenyl)piperidin-4-ol

CAS RN

887580-19-0
Record name 1-[2-(Aminomethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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